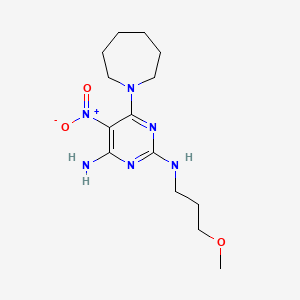
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group, a methoxypropyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution with Azepane and Methoxypropyl Groups: The azepane and methoxypropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The azepane and methoxypropyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the azepane and methoxypropyl groups can interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(azepan-1-yl)carbonyl]-N-(3-methoxypropyl)benzamide
- 8-(Azepan-1-yl)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Uniqueness
6-(azepan-1-yl)-N~2~-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the azepane, methoxypropyl, and nitro groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
673497-99-9 |
|---|---|
Molekularformel |
C14H24N6O3 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O3/c1-23-10-6-7-16-14-17-12(15)11(20(21)22)13(18-14)19-8-4-2-3-5-9-19/h2-10H2,1H3,(H3,15,16,17,18) |
InChI-Schlüssel |
OGDBDHGTXAAHJU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Löslichkeit |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















